

Technical Guide on the Photophysical Characterization of Basic Red 76

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Compound of Interest

Compound Name: Basic red 76

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of the photophysical properties of **Basic Red 76**, with a specific focus on fluorescence quantum yield and lifetime. Due to a lack of available published data for these specific parameters, this guide details the standardized experimental protocols for their determination.

Introduction to Basic Red 76

Basic Red 76 (C.I. 12245) is a cationic monoazo dye primarily used as a direct colorant in semi-permanent hair dye formulations.^[1] Its positive charge, localized on a trimethylammonium group, facilitates strong interaction with the negatively charged surface of hair keratin, allowing for the deposition of color without chemical oxidation.^[1] While its function as a colorant is well-documented, its fluorescent properties, specifically its quantum yield and fluorescence lifetime, are not readily available in scientific literature. Understanding these photophysical parameters is crucial for extending its application into areas such as biological imaging, sensing, or other advanced material sciences.

Physicochemical Properties of Basic Red 76

A summary of the known physical and chemical properties of **Basic Red 76** is presented below. This data is essential for designing and interpreting photophysical experiments.

Property	Value	Source
CAS Number	68391-30-0	[2] [3]
Molecular Formula	C ₂₀ H ₂₂ ClN ₃ O ₂	[2] [3]
Molecular Weight	371.9 g/mol	[2]
Appearance	Red powder	[4]
Solubility	Water soluble	[4] [5]
Melting Point	200°C	[4] [5]
Log P (Octanol-Water)	-1.78	[4] [5]
UV-Vis λ _{max}	235 nm, 332 nm	[4] [5]

Fluorescence Quantum Yield: Principles and Measurement

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by the fluorophore.[\[6\]](#) A high quantum yield is a prerequisite for applications requiring bright fluorescent probes.

The most common and reliable method for determining the fluorescence quantum yield is the comparative method (Williams et al.), which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.[\[6\]](#)[\[7\]](#)

Principle: The quantum yield of an unknown sample (Φ_X) can be calculated by comparing its integrated fluorescence intensity to that of a standard (Φ_{ST}) with a known quantum yield value, using the following equation:

$$\Phi_X = \Phi_{ST} * (\text{GradX} / \text{GradST}) * (\eta_X^2 / \eta_{ST}^2)$$

Where:

- Grad is the gradient from a plot of integrated fluorescence intensity versus absorbance.

- η is the refractive index of the solvent. If the same solvent is used for both sample and standard, this term cancels out.

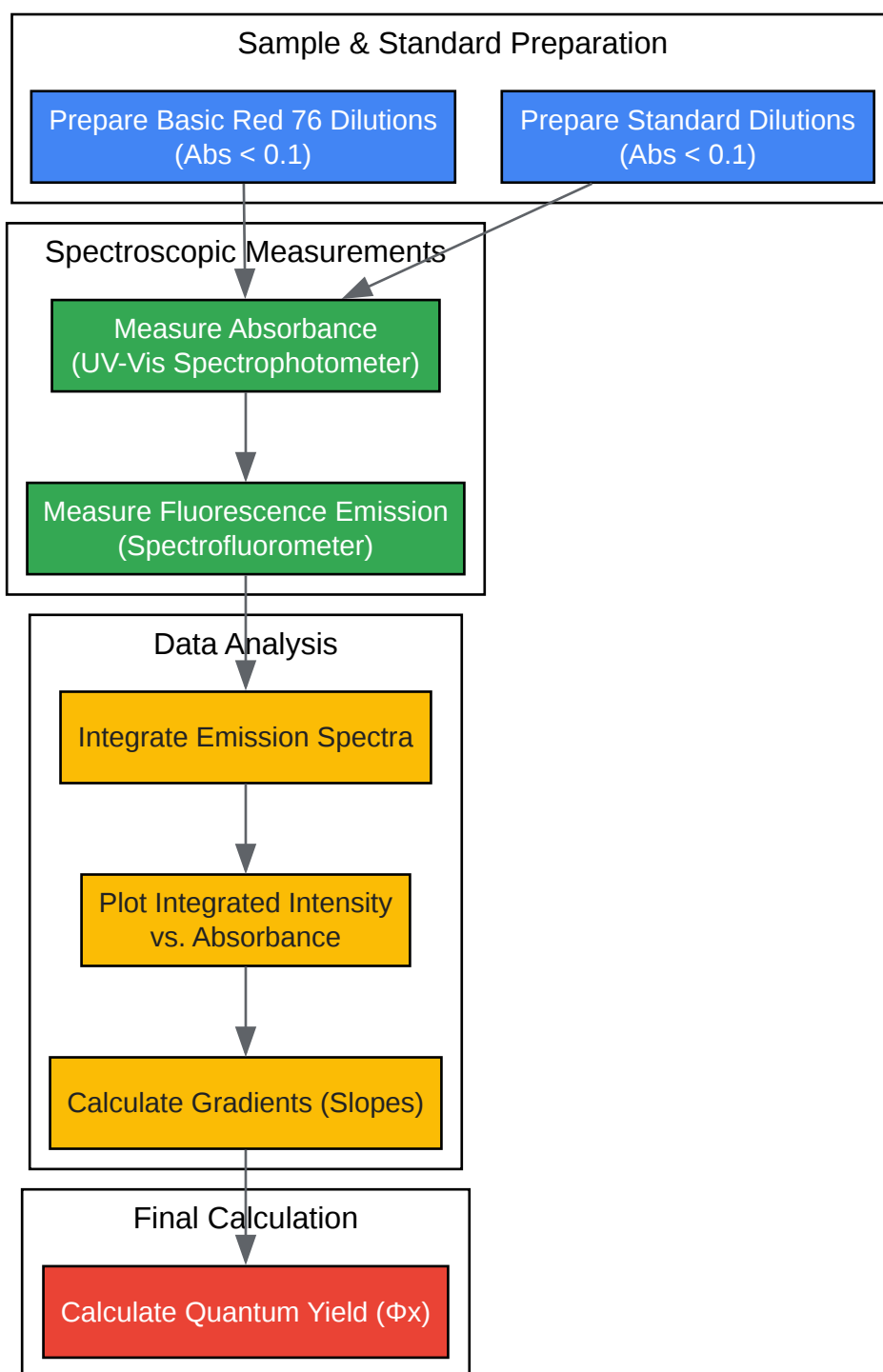
Materials and Equipment:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- High-purity spectroscopic grade solvent
- Quantum yield standard (e.g., Quinine Sulfate, Rhodamine 6G, Fluorescein)[8]
- **Basic Red 76** sample
- 10 mm path length quartz cuvettes

Procedure:

- **Standard and Sample Preparation:** Prepare a series of dilutions for both the **Basic Red 76** sample and the chosen quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
- **Absorbance Measurement:** Using the UV-Vis spectrophotometer, record the absorbance of each dilution at the selected excitation wavelength.
- **Fluorescence Measurement:**
 - Set the excitation wavelength on the spectrofluorometer (e.g., at the absorption maximum of **Basic Red 76**).
 - For each dilution, record the fluorescence emission spectrum, ensuring the entire emission band is captured.
 - Maintain identical experimental settings (e.g., excitation and emission slit widths) for all measurements.[8]

- Measure a solvent blank and subtract its spectrum from each sample and standard spectrum.
- Data Analysis:
 - Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[8]
 - For both the sample and the standard, create a plot of integrated fluorescence intensity (y-axis) versus absorbance (x-axis).
 - Perform a linear regression on both datasets to determine their gradients (GradX and GradST).
 - Calculate the quantum yield of **Basic Red 76** using the equation above.



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Caption: Experimental workflow for determining relative fluorescence quantum yield.

Fluorescence Lifetime: Principles and Measurement

Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. This parameter is sensitive to the molecular environment and can be used to probe factors like ion concentrations, pH, and molecular binding.^{[9][10]}

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.^{[11][12][13]}

Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The instrument measures the time delay between the excitation pulse ("START") and the detection of the first emitted photon ("STOP"). By repeating this process millions of times, a histogram of photon arrival times is constructed, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is then extracted by fitting this decay curve to an exponential function.^{[14][15]}

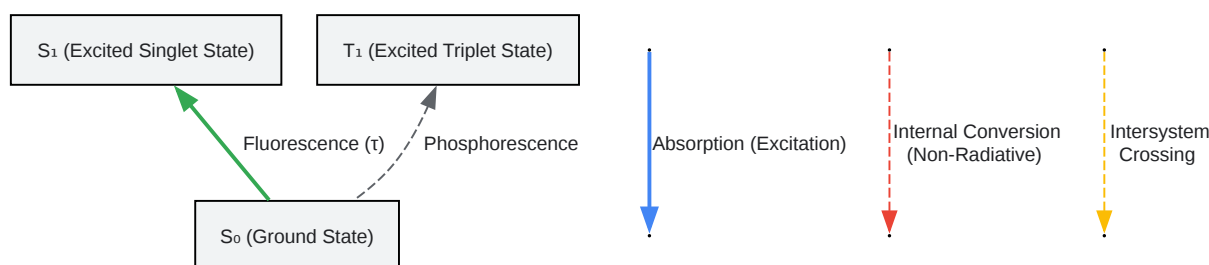
Materials and Equipment:

- TCSPC Spectrometer System, including:
 - Pulsed light source (picosecond laser or LED)
 - High-speed single-photon detector (e.g., PMT, SPAD)
 - TCSPC electronics (Time-to-Amplitude Converter, Constant Fraction Discriminators)
- **Basic Red 76** solution
- Scattering solution (for Instrument Response Function measurement)
- Cuvette

Procedure:

- Instrument Response Function (IRF) Measurement:
 - Measure the temporal profile of the excitation pulse by using a scattering solution (e.g., a dilute suspension of non-fluorescent nanoparticles) in place of the sample. This records the system's intrinsic time resolution.^[15]

- Sample Measurement:
 - Replace the scattering solution with the **Basic Red 76** solution. The concentration should be dilute to avoid aggregation and re-absorption effects.
 - Collect photon arrival time data until a sufficient number of counts (typically >10,000 in the peak channel) are acquired to form a smooth decay curve. The photon collection rate should be kept low (typically <5% of the laser repetition rate) to avoid "pulse pile-up" artifacts.^[15]
- Data Analysis:
 - The collected data forms a histogram of photon counts versus time.
 - Perform a deconvolution of the measured fluorescence decay with the recorded IRF.
 - Fit the resulting decay curve to a single or multi-exponential decay model to extract the fluorescence lifetime(s).



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Caption: Simplified Jablonski diagram of molecular photophysical processes.

Conclusion

While **Basic Red 76** is established as a cosmetic colorant, its potential in fluorescence-based applications remains unexplored due to the absence of key photophysical data. This guide provides the necessary framework for researchers to characterize its fluorescence quantum yield and lifetime. By employing standardized methodologies such as the comparative method

for quantum yield and TCSPC for lifetime analysis, a comprehensive photophysical profile of **Basic Red 76** can be established, paving the way for its evaluation in novel scientific and technological domains.

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